2-Piperazin-1-yl-quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-piperazin-1-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAGFZIDPRWSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-yl-quinoline-4-carboxylic acid typically involves the reaction of quinoline derivatives with piperazine. One common method includes the condensation of 2-chloroquinoline-4-carboxylic acid with piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-piperazin-1-yl-quinoline-4-carboxylic acid derivatives as effective anticancer agents.
Case Study: SIRT3 Inhibition
A series of quinoline derivatives were synthesized to evaluate their inhibitory effects on SIRT3, a protein implicated in cancer progression. Among these, certain derivatives exhibited significant selectivity and potency against cancer cell lines. For instance, compound P6 demonstrated an IC50 value indicating strong SIRT3 inhibition, suggesting its potential as a lead compound for developing new anticancer therapies .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| P6 | SIRT3 | 0.5 | High |
| RL-15 | Breast Cancer | 0.3 | Very High |
Diabetes Management
The compound's derivatives have also been explored for their ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism.
Case Study: α-Glucosidase Inhibition
A study synthesized a series of thiosemicarbazide-linked quinoline-piperazine derivatives and evaluated their α-glucosidase inhibitory activity. Among the tested compounds, one derivative exhibited an IC50 value of 50 µM, which was significantly more potent than the standard drug acarbose (IC50 = 750 µM). This finding suggests that these compounds could serve as promising candidates for managing type 2 diabetes .
Table 2: α-Glucosidase Inhibitory Activity
| Compound | IC50 (µM) | Comparison with Acarbose |
|---|---|---|
| 7j | 50 | 15-fold improvement |
Antibacterial Properties
The antibacterial potential of derivatives of this compound has also been investigated.
Case Study: Antibacterial Evaluation
A study focused on synthesizing various substituted phenyl derivatives of quinoline-4-carboxylic acid and their antibacterial activities against several bacterial strains. Notably, one compound displayed significant activity against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance antibacterial efficacy .
Table 3: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5a | Staphylococcus aureus | High |
| 5b | E. coli | Moderate |
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The piperazine ring can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Antibacterial Activity
- Fluoro and Carboxylic Acid Groups : The 6-fluoro-3-carboxylic acid derivative () exhibits potent anti-tubercular activity (MIC: 0.25 µg/mL), attributed to the electron-withdrawing fluoro group enhancing target binding and the carboxylic acid improving solubility .
- Piperazine Modifications : Substituting piperazine with oxadiazole () or aryl groups () significantly alters antibacterial potency. Electron-withdrawing substituents on piperazine improve activity against S. aureus .
Anti-Inflammatory and Analgesic Activity
- Chloro Substituents: The 7-chloro-4-piperazinyl derivative () reduces NO production by 58% at 10 µM, demonstrating anti-inflammatory effects. Its analgesic activity is linked to central nervous system modulation .
Structural Flexibility and Pharmacokinetics
- Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., ) exhibit better solubility than piperidine analogs () due to increased hydrogen-bonding capacity.
Physicochemical and Drug-Likeness Comparison
| Parameter | This compound | 7-Chloro-4-piperazinylquinoline | 6-Fluoro-3-carboxylic Acid Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~343 (estimated) | 331.8 | 385.4 |
| Hydrogen Bond Donors | 2 (COOH, NH) | 1 (NH) | 2 (COOH, NH) |
| TPSA (Ų) | ~90 | 45.7 | 98.5 |
| LogP | ~1.5 (estimated) | 2.8 | 1.2 |
- TPSA (Topological Polar Surface Area): Higher TPSA in carboxylic acid derivatives (e.g., 98.5 Ų in ) suggests improved solubility but reduced membrane permeability compared to non-carboxylic analogs .
- LogP : The 7-chloro derivative (LogP 2.8) is more lipophilic than the carboxylic acid-containing compounds, favoring CNS penetration .
Biological Activity
2-Piperazin-1-yl-quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄N₂O₂, with a molecular weight of 234.26 g/mol. The compound features a quinoline ring fused with a piperazine moiety and a carboxylic acid group, which contributes to its biological reactivity and interaction with various targets.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA, disrupting its function and potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : It exhibits the ability to modulate the activity of enzymes and receptors, enhancing its therapeutic potential against various diseases.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains .
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and liver cancer. The mechanism involves the induction of cell cycle arrest and apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| HepG2 (Liver) | 8.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has exhibited antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to structural modifications that enhance lipophilicity and binding affinity to bacterial enzymes .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Moderate |
| Escherichia coli | 15 µg/mL | Moderate |
| Pseudomonas aeruginosa | >100 µg/mL | Weak |
Case Studies
- In Vivo Studies : A study evaluated the efficacy of this compound in animal models for cancer treatment. Results showed significant tumor reduction in treated groups compared to controls, suggesting potential for clinical application in oncology .
- Protozoan Activity : The compound has also been tested for activity against protozoan parasites such as Plasmodium berghei, showing promising results in inhibiting liver stage development .
Q & A
Q. What are the standard protocols for synthesizing 2-Piperazin-1-yl-quinoline-4-carboxylic acid and verifying its purity?
- Methodological Answer : Synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with piperazine under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like DCC (dicyclohexylcarbodiimide) . Purity verification employs HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, alongside NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For example, in related quinoline derivatives, purity ≥95% is achieved via recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques be optimized for characterizing this compound?
- Methodological Answer : Use a combination of FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, piperazine N-H bend at ~1550 cm⁻¹) . UV-Vis spectroscopy in methanol (λmax ~310 nm) helps monitor electronic transitions. For advanced confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and crystallographic packing, with R-factor thresholds <0.07 ensuring accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines: use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and work in a fume hood. The compound is stable under inert gas but decomposes upon exposure to strong oxidizers, releasing toxic gases (e.g., NOx, HCl). Storage recommendations include desiccated environments at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for 2-Piperazin-1-yl-quinoline derivatives?
- Methodological Answer : Discrepancies often arise from bioavailability differences. For example, notes that 7-chloro-4-(piperazin-1-yl) quinoline showed potent in vitro COX-2 inhibition but reduced in vivo efficacy due to metabolic instability. To address this:
- Perform pharmacokinetic studies (e.g., plasma half-life, metabolite profiling via LC-MS).
- Modify substituents (e.g., introduce electron-withdrawing groups) to enhance metabolic stability .
- Validate using dual in vitro (e.g., macrophage NO assay) and in vivo (e.g., carrageenan-induced paw edema) models .
Q. What strategies optimize the design of metal complexes using this compound for enhanced antimicrobial activity?
- Methodological Answer : As demonstrated in with analogous quinoline ligands:
- Select transition metals (e.g., Cu²⁺, Zn²⁺) for redox-active or DNA-intercalating properties.
- Use molar ratios (ligand:metal = 2:1) in ethanol/water under nitrogen to prevent oxidation.
- Assess antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Enhanced activity correlates with increased ligand planarity and metal-ligand charge transfer efficiency .
Q. How do structural modifications at the quinoline core influence the compound’s interaction with biological targets?
- Methodological Answer :
- Piperazine positioning : N-1 substitution (vs. N-4) in quinolines improves solubility and target affinity, as seen in fluoroquinolone antibiotics .
- Carboxylic acid group : Esterification (e.g., ethyl ester prodrugs) enhances membrane permeability, while free -COOH improves binding to enzymatic active sites (e.g., topoisomerase II) .
- Substituent effects : Electron-donating groups (e.g., -OCH₃ at C-6) increase π-π stacking with DNA, whereas halogenation (e.g., -Cl at C-7) augments hydrophobic interactions .
Data Analysis and Contradiction Management
Q. What statistical and experimental approaches validate conflicting solubility and stability data for this compound?
- Methodological Answer :
- Solubility : Use shake-flask method with varying pH buffers (1–13) and HPLC quantification. Discrepancies may arise from polymorphic forms; address via PXRD (Powder X-Ray Diffraction) .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolytic degradation pathways (e.g., piperazine ring cleavage) require Arrhenius kinetics modeling to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
